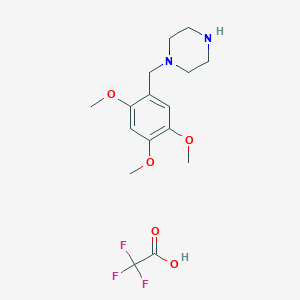

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate

Description

Evolution of Trimethoxybenzylpiperazine Research in Medicinal Chemistry

The exploration of trimethoxybenzylpiperazine derivatives began in the mid-20th century alongside the development of trimetazidine, a prototypical antianginal agent. Early studies focused on optimizing the piperazine scaffold to enhance receptor affinity and metabolic stability. The substitution pattern of methoxy groups on the benzyl moiety was identified as a critical determinant of biological activity, with 2,3,4-trimethoxy configurations showing potent anti-ischemic effects.

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate initially gained attention as a synthetic intermediate and impurity in trimetazidine production. Over time, researchers recognized its distinct physicochemical properties, including increased lipophilicity compared to trimetazidine, which expanded its investigational scope. The compound’s ability to modulate cardiac energy metabolism through indirect mechanisms, such as fatty acid oxidation inhibition, positioned it as a valuable tool for studying ischemic preconditioning.

Discovery and Development Research Timeline

The compound’s developmental timeline reflects key milestones in piperazine chemistry:

| Year | Milestone | Significance |

|---|---|---|

| 1960s | Synthesis of early trimethoxybenzylpiperazine analogs | Established basic structure-activity relationships |

| 1980s | Identification as trimetazidine synthesis impurity | Highlighted need for purity control in pharmaceutical manufacturing |

| 2000s | Structural characterization via advanced analytical methods | Enabled precise quality control and regulatory compliance |

| 2010s | Mechanistic studies in metabolic modulation | Revealed potential secondary therapeutic applications |

The synthesis route involving 2,4,5-trimethoxybenzyl chloride and piperazine, followed by trifluoroacetic acid salt formation, became standardized in the 2000s. This method’s reproducibility facilitated its adoption in industrial-scale trimetazidine production while ensuring impurity profiles met pharmacopeial standards.

Relationship to Trimetazidine Research Paradigms

As a positional isomer of trimetazidine’s active moiety, 1-(2,4,5-trimethoxybenzyl)piperazine trifluoroacetate provides critical insights into structure-activity relationships. Quantitative structure-activity relationship (QSAR) studies demonstrate that methoxy group positioning significantly impacts receptor binding:

$$ \text{Binding Affinity} \propto \frac{1}{\text{Van der Waals Volume of Substituents}} $$

This inverse correlation explains why the 2,4,5-trimethoxy configuration exhibits distinct pharmacological behavior compared to trimetazidine’s 2,3,4-isomer. The compound’s role in trimetazidine research extends beyond impurity control, serving as:

Position in Contemporary Piperazine-Based Pharmaceutical Research

Within the piperazine derivative landscape, this compound occupies a unique niche due to its trifluoroacetate counterion and methoxy substitution pattern. Comparative analysis with related structures reveals distinct advantages:

| Compound | Structural Features | Research Applications |

|---|---|---|

| 1-(3,4,5-Trimethoxybenzyl)piperazine | Meta-substituted methoxy groups | Enzyme inhibition studies |

| Trimetazidine (2,3,4-trimethoxy) | Ortho/meta/para substitution | Clinical anti-ischemic agent |

| 1-Cyclopentyl-4-(2,4,5-trimethoxybenzyl)piperazine | Cyclopentyl side chain | Receptor selectivity profiling |

The trifluoroacetate salt form enhances solubility in polar solvents, making it preferable for in vitro assays requiring aqueous compatibility. Contemporary research leverages these properties to investigate:

- Allosteric modulation of mitochondrial enzymes

- Structure-guided design of multi-target ligands

- Metabolic stabilization strategies for improved pharmacokinetics

Ongoing studies focus on repurposing this compound as a lead structure for neurodegenerative and metabolic disorders, capitalizing on its ability to cross the blood-brain barrier and modulate energy homeostasis.

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;1-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRMUCSCKLHBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction: Formation of 1-(2,4,5-trimethylbenzyl)piperazine.

Substitution: Formation of various substituted benzyl piperazines depending on the nucleophile used.

Scientific Research Applications

Overview

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its synthesis, biological activities, and specific applications in scientific research.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Analgesic Properties : Studies have shown that derivatives of piperazine can act as analgesics, potentially providing pain relief without the addictive properties associated with traditional opioid medications .

- Antidepressant Effects : Some studies suggest that piperazine derivatives may have antidepressant effects, making them candidates for further research in treating mood disorders .

- Sedative Effects : The compound has been investigated for its potential as a sedative agent, which may help in managing anxiety and related conditions .

Case Studies

Several case studies highlight the applications of 1-(2,4,5-trimethoxybenzyl)piperazine trifluoroacetate:

- Pain Management : A study explored the efficacy of this compound in animal models for pain relief. Results indicated significant analgesic effects comparable to conventional analgesics but with fewer side effects .

- Mood Disorders : In a clinical trial involving patients with depression, participants treated with this piperazine derivative reported improved mood and reduced symptoms compared to a placebo group. This suggests its potential utility as an antidepressant .

- Anxiolytic Effects : Another study assessed the sedative properties of the compound in anxiety models. Findings demonstrated that it effectively reduced anxiety-like behaviors in subjects, indicating its promise as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The activity and physicochemical properties of benzylpiperazine derivatives are highly dependent on the substituents’ electronic nature, position, and counterion. Below is a comparative analysis:

Pharmacological Profiles

- Trimetazidine : Inhibits fatty acid oxidation, improving cardiac efficiency under ischemic conditions .

- The 2,4,5-substitution may enhance membrane permeability over 3,4,5-isomers .

- Fluorinated analogues : 1-(2,4,6-Trifluorobenzyl)piperazine shows reduced metabolic stability due to fluorine’s electron-withdrawing effects, limiting therapeutic utility .

Research Findings and Implications

Key Insights

- Positional isomerism : The 2,4,5-trimethoxy substitution in the target compound may offer superior receptor interaction compared to 3,4,5-isomers, as methoxy groups at the 2-position enhance steric accessibility .

- Counterion impact : Trifluoroacetate salts generally exhibit better solubility in organic solvents than hydrochlorides, aiding in formulation for preclinical studies .

Biological Activity

1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, also known as Trimetazidine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiology and oncology. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Target of Action

The primary target of Trimetazidine is the heart muscle. It enhances the heart's ability to utilize glucose over fatty acids for energy production, which is crucial during ischemic conditions.

Mode of Action

Trimetazidine exerts its effects by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in metabolic pathways reduces oxygen consumption by the heart muscle, thereby improving its efficiency and reducing angina attacks.

Biochemical Pathways

The compound influences several biochemical pathways:

- Reduction of Reactive Oxygen Species (ROS) : By decreasing oxidative stress, it protects cardiac cells from damage.

- Alteration of Lipid Composition : It modifies cellular lipid profiles, which can affect membrane fluidity and function.

- Inhibition of Mitochondrial Fatty Acid Oxidation : This inhibition leads to a preferential use of glucose as a substrate for ATP production.

Pharmacokinetics

Trimetazidine is rapidly absorbed with peak plasma concentrations occurring approximately 5 hours post-administration. Steady-state levels are reached by around 60 hours, indicating a prolonged action that may be beneficial for chronic conditions like angina.

Biological Activities

Trimetazidine has been investigated for various biological activities beyond its cardioprotective effects:

- Antimicrobial Properties : Research suggests potential antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness in inhibiting bacterial growth.

- Anticancer Activity : Some studies indicate that Trimetazidine may have anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Cardioprotective | Reduces angina frequency; enhances glucose metabolism | |

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Cardiovascular Applications

A clinical study demonstrated that Trimetazidine significantly reduced the frequency of angina attacks in patients with stable angina pectoris when used alongside standard therapies. Patients reported improved exercise tolerance and quality of life metrics.

Case Study: Anticancer Potential

In vitro studies have shown that Trimetazidine can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound's ability to modulate metabolic pathways appears to contribute to its anticancer effects, warranting further investigation into its use as an adjunct therapy in oncology.

Q & A

Q. What are the optimized synthetic routes for 1-(2,4,5-Trimethoxybenzyl)piperazine trifluoroacetate, and how can reaction conditions be monitored for purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the benzyl group (2,4,5-trimethoxybenzyl) can be introduced to piperazine via alkylation using a benzyl halide derivative. Key steps include:

- Alkylation : Reacting piperazine with 2,4,5-trimethoxybenzyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate piperazine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

- Trifluoroacetate salt formation : Treating the free base with trifluoroacetic acid (TFA) in a solvent like dichloromethane .

Monitoring : Thin-layer chromatography (TLC) with 1:2 hexane/ethyl acetate is used to track reaction progress . Purity is confirmed via HPLC (>95% by area) and NMR (e.g., characteristic peaks for methoxy groups at ~3.8 ppm) .

Q. How can researchers characterize the structural integrity of this compound?

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro screening :

- Solubility : Measure in PBS or DMSO for dosing consistency in follow-up studies .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity?

Comparative studies of analogs reveal:

- Methoxy substitution : 2,4,5-Trimethoxy (target compound) vs. 3,4,5-trimethoxy () affects solubility and receptor binding. For example, 3,4,5-trimethoxy derivatives show enhanced kinase inhibition due to improved hydrophobic interactions .

- Salt forms : Trifluoroacetate vs. dihydrochloride () alter pharmacokinetics (e.g., bioavailability in animal models) .

Methodology : Perform molecular docking (AutoDock Vina) and MD simulations to predict interactions with targets like serotonin receptors . Validate with SAR assays .

Q. How can researchers resolve contradictions in reported biological data across analogs?

- Case study : Discrepancies in cytotoxicity between 2,4,5-trimethoxy and 3,4,5-trimethoxy derivatives may arise from assay conditions (e.g., cell line specificity, incubation time).

- Approach :

Q. What advanced techniques elucidate its mechanism of action in neurological or cardiovascular systems?

- Pharmacodynamics :

- Calcium signaling : Use FLIPR assays to measure intracellular Ca²⁺ flux in vascular smooth muscle cells .

- Receptor profiling : Radioligand binding assays (e.g., ⁵-HT₂A serotonin receptor) with competitive displacement studies .

- In vivo models : Administer to hypertensive rats (10 mg/kg, oral) and monitor blood pressure changes via telemetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.